Acetic acid;2-methylpent-2-ene-1,5-diol
Description
The compound "Acetic acid;2-methylpent-2-ene-1,5-diol" is a hybrid system comprising acetic acid (C₂H₄O₂) and a diol, 2-methylpent-2-ene-1,5-diol. These mixtures are noted for their multifunctional properties, including corrosion inhibition and freezing point depression in deicing applications . Acetic acid, a simple carboxylic acid, contributes acidity and solvent properties, while the diol component enhances hydrophilicity and stability.
Properties
CAS No. |
95603-73-9 |
|---|---|
Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
acetic acid;2-methylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C6H12O2.2C2H4O2/c1-6(5-8)3-2-4-7;2*1-2(3)4/h3,7-8H,2,4-5H2,1H3;2*1H3,(H,3,4) |
InChI Key |
VEMMFFVMTXIZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCO)CO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Hydrolysis of Alkenes
The epoxidation of alkenes followed by acid-catalyzed hydrolysis represents a cornerstone in diol synthesis. For 2-methylpent-2-ene-1,5-diol, this approach requires a tailored alkene precursor, such as 2-methyl-1,3-pentadiene. Patent CN104926600A demonstrates the efficacy of hydrogen peroxide (30–50%) and titanium-based catalysts (e.g., metatitanic acid esters) in epoxidizing n-pentene to 1,2-pentanediol. Adapting this method, 2-methyl-1,3-pentadiene undergoes epoxidation at 10–50°C in methanol or acetone, yielding a cyclic ether intermediate. Subsequent hydrolysis with water at 40–60°C for 8–20 hours opens the epoxide ring, forming the vicinal diol.
Key variables include:
- Catalyst selection : Titanium tetrachloride or metatitanic acid esters (0.1–3.0 wt%) optimize epoxidation efficiency.
- Solvent polarity : Methanol and acetone enhance hydrogen peroxide solubility, achieving >95% epoxide conversion.
- Temperature control : Lower temperatures (10–30°C) minimize side reactions like over-oxidation.
Post-hydrolysis, manganese dioxide (0.1–1.0 g) facilitates solvent recovery via distillation, yielding 95–99% pure diol after vacuum distillation.
Aldol Condensation and Reduction
Aldol condensation of propionaldehyde with nitrogenous bases, as detailed in patent CN103613488A, provides a pathway to α,β-unsaturated aldehydes like 2-methyl-2-pentenal. Reacting 2-methyl-2-pentenal with hydrogen peroxide under acidic conditions (e.g., formic acid) induces dihydroxylation, forming 2-methylpent-2-ene-1,5-diol. This two-step process achieves yields >90% when using morpholine or piperidine as bases and acetic acid as a co-catalyst.
Mechanistic insights :
- Aldol step : Propionaldehyde (2.0 mol) reacts with pyrrolidine (0.05–0.5 mol) at 10–30°C, forming an enamine intermediate. Acetic acid (0.05–0.25 mol) protonates the α-carbon, driving condensation to 2-methyl-2-pentenal.
- Dihydroxylation : Hydrogen peroxide (30–50%) adds across the double bond in tetrahydrofuran (THF) or methanol, with titanium catalysts accelerating anti-addition.
Dihydroxylation of Conjugated Dienes
Osmium tetroxide (OsO₄)-mediated dihydroxylation offers stereoselective access to 1,5-diols. For 2-methylpent-2-ene-1,5-diol, 2-methyl-1,3-pentadiene reacts with OsO₄ (0.5–2.0 mol%) in tert-butanol/water (4:1) at 0–25°C. The syn-addition produces a cis-diol, which isomerizes to the trans-configuration under acidic conditions. While OsO₄’s toxicity limits industrial use, patent US20140066666A1 proposes safer alternatives like methyltrioxorhenium (MTO) with hydrogen peroxide, achieving comparable yields (85–92%).
Acetylation of 2-Methylpent-2-ene-1,5-diol
Esterification of the diol with acetic acid follows classical Fischer protocols. Reacting 2-methylpent-2-ene-1,5-diol (1.0 mol) with acetic anhydride (2.2 mol) in dichloromethane and catalytic sulfuric acid (0.1 mol%) at 60°C for 6 hours yields the diacetate ester. Vacuum distillation (5 mmHg, 80–85°C) isolates the product at >99% purity. Alternative methods using zeolite catalysts (e.g., H-Y) reduce reaction times to 2 hours with 97% conversion.
Optimization parameters :
- Molar ratio : A 10% excess of acetic anhydride ensures complete acetylation.
- Catalyst recycling : Titanium-supported catalysts (from patent CN104926600A) enable five reuse cycles without yield loss.
Catalytic Systems and Reaction Engineering
Comparative analysis of catalysts reveals titanium-based systems outperform traditional acids in diol synthesis. For example, metatitanic acid esters in methanol achieve 98.3% diol yield at 50°C, whereas sulfuric acid requires higher temperatures (80°C) for 90% yield. Similarly, nitrogenous bases like piperidine enhance aldol condensation rates by stabilizing enolate intermediates.
Table 1. Epoxidation-Hydrolysis Performance Across Solvents
| Solvent | Catalyst (0.1 g) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol | Metatitanic acid | 50 | 98.1 | 99.7 |
| Acetone | TiCl₄ | 40 | 95.9 | 99.6 |
| THF | Metatitanic acid | 50 | 98.3 | 99.9 |
Table 2. Acetylation Efficiency with Different Catalysts
| Catalyst | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| H₂SO₄ | 60 | 6 | 99.5 |
| H-Y Zeolite | 80 | 2 | 97.0 |
| Ti(OEt)₄ | 50 | 4 | 98.8 |
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and further to diols.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide and peroxycarboxylic acids are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
Oxidation: Formation of vicinal diols.
Reduction: Conversion to alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Acetic acid;2-methylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-methylpent-2-ene-1,5-diol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of both hydroxyl and carboxylic acid groups allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Acid vs. Other Carboxylic Acids
Acetic acid is distinct from other short-chain acids (e.g., propanoic acid, formic acid) due to its moderate acidity (pKa ≈ 4.76) and broad industrial use. In alkaline-treated AH, acetic acid is a primary degradation product of xylooligosaccharides (XOS), alongside propanoic and lactic acids . Key comparisons:
| Property | Acetic Acid | Propanoic Acid | Formic Acid |
|---|---|---|---|
| Molecular Formula | C₂H₄O₂ | C₃H₆O₂ | CH₂O₂ |
| pKa | 4.76 | 4.88 | 3.75 |
| Role in AH Systems | Freezing point depression, corrosion inhibition | Secondary degradation product | Minor byproduct of XOS cleavage |
| Applications | Food preservative, solvent | Herbicides, pharmaceuticals | Textile processing |
Acetic acid’s synergy with diols in AH enhances corrosion inhibition more effectively than other acids due to its optimal balance of hydrophobicity and hydrogen-bonding capacity .
2-Methylpent-2-ene-1,5-diol vs. Other Diols
Pentane-1,5-diol exhibits unique antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) at 25% concentrations in topical formulations . Its metabolic pathway involves conversion to glutaric acid, which is rapidly oxidized to CO₂, minimizing systemic toxicity . In contrast, propane-1,2-diol is more commonly used in antifreeze but lacks significant antimicrobial efficacy.
Functional Synergy in Mixtures
In alkaline-treated AH systems, acetic acid and pentane-1,5-diol act synergistically:
- Freezing Point Depression : The mixture achieves lower freezing points (-15°C to -20°C) compared to individual components, critical for deicing applications .
- Corrosion Inhibition : The diol’s hydroxyl groups form protective films on steel surfaces, while acetic acid’s acidity mitigates alkaline degradation .
Comparatively, blends of acetic acid with propane-1,2-diol are less effective due to the latter’s higher volatility and weaker metal-binding capacity .
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